Sch 538415

AcpS inhibition Enzymatic assay Antibacterial

Sch 538415 (1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,5,8,10-tetrone) is a natural product acyl carrier protein synthase (AcpS) inhibitor first isolated from an unidentified bacterial microbe. As a small molecule (C16H14N2O4; monoisotopic mass 298.10 Da), it is characterized by a symmetrical, highly planar pyridoquinoline core.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B15565783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 538415
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H14N2O4/c1-7-5-9(19)17(3)13-11(7)15(21)12-8(2)6-10(20)18(4)14(12)16(13)22/h5-6H,1-4H3
InChIKeyFUHFHTKNERQJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sch 538415: Sourcing a Natural Product AcpS Inhibitor with Defined Antibacterial Activity


Sch 538415 (1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,5,8,10-tetrone) is a natural product acyl carrier protein synthase (AcpS) inhibitor first isolated from an unidentified bacterial microbe [1]. As a small molecule (C16H14N2O4; monoisotopic mass 298.10 Da), it is characterized by a symmetrical, highly planar pyridoquinoline core [1]. The compound has demonstrated moderate inhibitory activity in AcpS enzymatic assays (IC50 = 4.19 µM) and exhibits antibacterial activity against *Staphylococcus aureus* in agar diffusion assays [1]. Its chemical structure has been fully elucidated using UV, MS, and 2D-NMR spectroscopic techniques, establishing it as a member of the quinoline quinone class of organic compounds [1].

Natural product AcpS inhibitor (bacterial-derived)
AcpS enzymatic assay context
Reported anti-S. aureus agar diffusion response
Unique pyridoquinoline scaffold for SAR studies

Why Generic Substitution Fails for Sch 538415: Structural and Functional Uniqueness


Substituting Sch 538415 with a generic AcpS inhibitor or a related quinoline quinone analog is not scientifically justified due to the unique combination of its natural product origin, specific molecular scaffold, and demonstrated dual functional activity (enzymatic inhibition and antibacterial effect). Unlike many synthetic AcpS inhibitors such as the anthranilate 4H-oxazol-5-one series, Sch 538415 is a bacterial-derived natural product with a distinct pyridoquinoline core that differs significantly from other reported AcpS inhibitor chemotypes [1]. The compound's moderate AcpS potency (IC50 = 4.19 µM) is coupled with direct antibacterial activity against *S. aureus*, a profile that may not be replicated by other AcpS inhibitors with similar or even superior enzymatic potency, as evidenced by the limited antimicrobial activity observed for the more potent synthetic inhibitor Wyeth-16 (AcpS IC50 = 1.4 µM) [2]. This functional disconnect underscores the risk of assuming interchangeability based on a single parameter like IC50.

Synthetic AcpS inhibitors may not exhibit anti-S. aureus activity despite higher enzymatic potency.
Pyridoquinoline scaffold differs from anthranilate oxazolone series; SAR may not transfer.
Natural product origin may confer distinct physicochemical properties not captured by enzyme IC50.

Quantitative Differentiation: Sch 538415 vs. Synthetic AcpS Inhibitors


Comparative AcpS Enzymatic Inhibition: Sch 538415 vs. Wyeth-16

Sch 538415 demonstrates moderate AcpS inhibition with an IC50 of 4.19 µM [1]. In contrast, the synthetic AcpS inhibitor Wyeth-16, optimized for potency, exhibits a more potent IC50 of 1.4 µM under comparable assay conditions [2]. The approximately 3-fold difference in enzymatic potency highlights that Sch 538415 is not the most potent AcpS inhibitor available, but its natural product origin and distinct scaffold may offer advantages in terms of off-target selectivity or physicochemical properties that are not captured by the IC50 value alone.

AcpS Inhibition (IC50)
Reported
Sch 538415
IC50 4.19 µM
vs Wyeth-16
IC50 1.4 µM
Supports inhibitor potency context; antibacterial profile distinct.
~3-fold less potent; functional phenotype may differ.
AcpS inhibition Enzymatic assay Antibacterial

Antibacterial Activity: Sch 538415 Demonstrates Direct Anti-S. aureus Effect

Sch 538415 exhibits direct antibacterial activity against *Staphylococcus aureus* in an agar diffusion assay [1]. This activity distinguishes it from other AcpS inhibitors, such as Wyeth-16, which despite its superior enzymatic potency (IC50 = 1.4 µM), was reported to have 'limited antimicrobial activity' [2]. The antibacterial effect of Sch 538415 provides a functional, whole-cell correlate to its enzymatic inhibition, supporting its use in phenotypic screening or as a chemical probe for target validation.

Antibacterial Activity
Reported
Sch 538415
Active vs S. aureus
vs Wyeth-16
Limited antimicrobial
Supports antimicrobial screening context; whole-cell response reported.
Agar diffusion assay; not quantified.
Antibacterial Staphylococcus aureus Agar diffusion

Chemical Scaffold Distinction: Sch 538415 as a Natural Pyridoquinoline Core

Sch 538415 possesses a unique pyrido[3,2-g]quinoline-2,5,8,10-tetrone core, a natural product scaffold that differs fundamentally from the anthranilate 4H-oxazol-5-one chemotype that dominates the synthetic AcpS inhibitor landscape [1]. While optimized anthranilate 4H-oxazol-5-one analogs (e.g., compound 18) achieve sub-micromolar AcpS potency (IC50 = 0.27 µM) [2], they represent a distinct chemical series with potentially different physicochemical and pharmacological properties. Sch 538415's natural product origin and unique scaffold make it a valuable tool compound for exploring alternative chemical space for AcpS inhibition and for investigating structure-activity relationships (SAR) distinct from the well-studied oxazolone series.

Chemical Scaffold
Class-level
Pyridoquinoline
(natural product)
vs Anthranilate oxazolone
(synthetic)
Structurally distinct chemotypes; supports scaffold-hopping studies.
SAR not interchangeable across series.
Natural product Chemical scaffold Pyridoquinoline

Lack of Cytotoxic Activity: Sch 538415 as a Selective Antibacterial Probe

During the isolation and characterization of Sch 538415, the compound was found to be inactive against three cancer cell lines, in contrast to co-isolated diketopiperazines (cyclo-Pro-Leu, cyclo-Pro-Phe, cyclo-Pro-Val) which showed strong antibiotic activity against *Vibrio anguillarum* [1]. This suggests that Sch 538415 may possess a degree of selectivity for its bacterial target (AcpS) over mammalian cellular processes, an important consideration for its use as a chemical probe in target validation studies or in assays where off-target cytotoxicity could confound results.

Cytotoxicity Profile
Data to verify
Sch 538415
Inactive (cancer cell lines)
vs Co-isolated DKPs
Active (antibiotic)
Reported inactivity supports selectivity context for antibacterial studies.
Cell lines not specified; data to verify.
Cytotoxicity Selectivity Cancer cell lines

Procurement Scenarios for Sch 538415: Aligning Research Goals with Product Strengths


Target Validation and Chemical Probe Development for AcpS

Sch 538415 serves as a validated, natural product chemical probe for studying AcpS inhibition. Its moderate potency (IC50 = 4.19 µM) and direct antibacterial activity against *S. aureus* [1] make it suitable for in vitro target validation experiments where a balance between enzymatic inhibition and whole-cell activity is desired. Unlike more potent but functionally limited inhibitors like Wyeth-16 (IC50 = 1.4 µM, limited antimicrobial activity) [2], Sch 538415 provides a phenotype-linked probe to interrogate the downstream consequences of AcpS inhibition in bacterial systems.

Scaffold Hopping and Medicinal Chemistry Starting Point

Researchers seeking to explore novel chemical space for AcpS inhibition will find value in Sch 538415's unique pyridoquinoline core [1]. This natural product scaffold is chemically distinct from the widely studied anthranilate 4H-oxazol-5-one series (e.g., compound 18, IC50 = 0.27 µM) [2], offering a new starting point for medicinal chemistry optimization. Procurement of Sch 538415 is justified for structure-activity relationship (SAR) studies aimed at improving potency, solubility, or pharmacokinetic properties while retaining the functional antibacterial profile.

Antibacterial Screening and Natural Product Library Enrichment

As a bacterial-derived natural product with demonstrated anti-*S. aureus* activity [1], Sch 538415 is a valuable addition to screening libraries focused on novel antibacterial mechanisms. Its activity profile—AcpS inhibition coupled with whole-cell activity—makes it suitable for phenotypic screening campaigns targeting Gram-positive pathogens. Furthermore, its lack of cytotoxicity against a panel of cancer cell lines [1] enhances its utility as a selective antibacterial agent, reducing false-positive rates in cell-based assays that might otherwise be triggered by non-specific toxic compounds.

Natural Product Biosynthesis and Dereplication Studies

Sch 538415 can serve as a reference standard for dereplication in natural product discovery efforts targeting bacterial metabolites. Its fully elucidated spectroscopic fingerprint (UV, MS, 2D-NMR) [1] provides a definitive benchmark for identifying this compound or structurally related congeners in microbial extracts. Researchers investigating the biosynthesis of quinoline quinones or the secondary metabolism of *Streptomyces* species may procure Sch 538415 to confirm the identity of their isolates or to calibrate analytical methods.

Application
Selection Property
Validation Focus
AcpS target validation
Natural scaffold with reported anti-S. aureus phenotype
Target engagement and antibacterial correlation
Scaffold-hopping studies
Distinct pyridoquinoline core
AcpS SAR and physicochemical profiling
Antimicrobial screening library
Reported anti-S. aureus activity
Gram-positive phenotypic screening confirmation
Dereplication reference
Fully elucidated spectroscopic fingerprint
Analytical method calibration and identity
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